
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(4-piperidinyloxy)pyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The addition of fluorine atoms to pyrimidine rings often enhances their biological activity, making them valuable in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts is crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-piperidinyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorinated pyrimidine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
5-Fluoro-2-(4-piperidinyloxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-piperidinyloxy)pyrimidine involves its interaction with specific molecular targets. Fluorinated pyrimidines are known to inhibit enzymes involved in DNA synthesis, such as thymidylate synthase. This inhibition disrupts DNA replication and cell division, leading to cytotoxic effects . The compound may also interact with RNA-modifying enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent.
Capecitabine: An oral prodrug of 5-Fluorouracil.
Tegafur: Another prodrug of 5-Fluorouracil used in cancer therapy.
Uniqueness
5-Fluoro-2-(4-piperidinyloxy)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other fluorinated pyrimidines.
Properties
Molecular Formula |
C9H12FN3O |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
5-fluoro-2-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C9H12FN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 |
InChI Key |
NTSLMRPNSUCFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


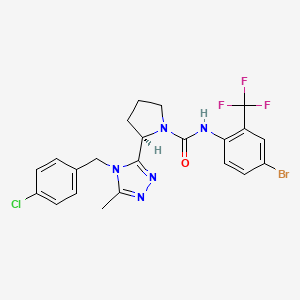
![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
![6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13932286.png)
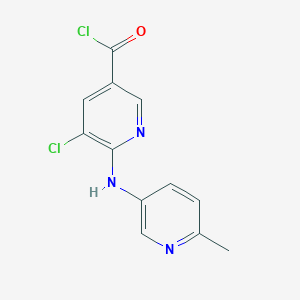
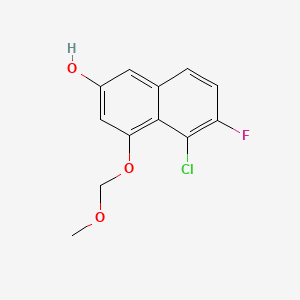
![alpha-[Benzthiazol-2-yl]-alpha-oximino-acetonitrile](/img/structure/B13932295.png)
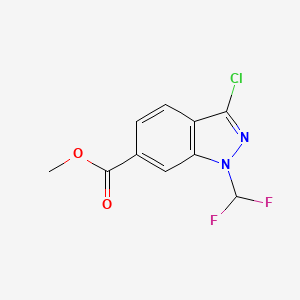

![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)
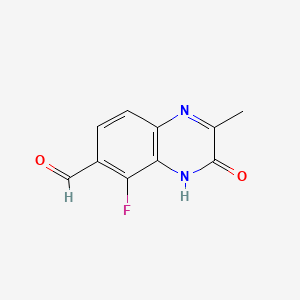
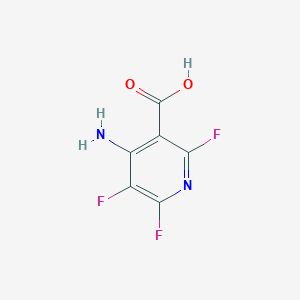

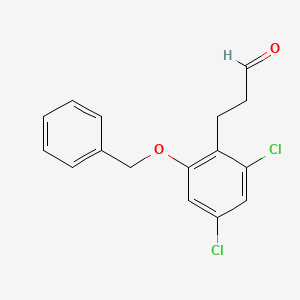
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)
